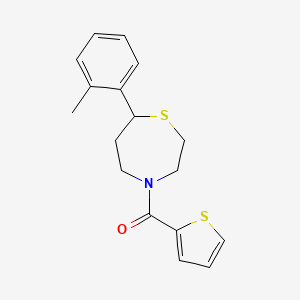

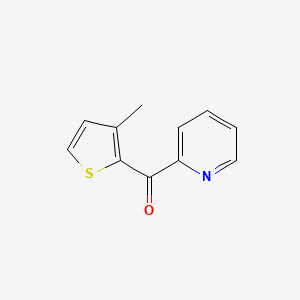

Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that contains a thiophene ring, a thiazepane ring, and a ketone functional group. The thiophene ring is a five-membered aromatic ring with a sulfur atom, while the thiazepane ring is a seven-membered ring with a nitrogen and a sulfur atom. The o-tolyl group refers to a phenyl ring with a methyl group at the ortho position .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and phenyl rings would likely contribute to the compound’s aromaticity, while the ketone group could participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might contribute to its stability, while the ketone group could affect its reactivity .Scientific Research Applications

Synthesis and Characterization

Novel compounds involving thiophene derivatives, including Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone, have been synthesized and characterized using various spectroscopic methods. For instance, Shahana and Yardily (2020) synthesized and characterized novel thiophene compounds, focusing on their structural optimization, vibrational spectra interpretation, and thermodynamic stability analysis using density functional theory calculations. These studies provide a foundational understanding of the molecular structure and properties of thiophene derivatives, crucial for their application in various fields (Shahana & Yardily, 2020).

Antibacterial Activity

The synthesized thiophene derivatives have been explored for their antibacterial properties. Docking studies and antibacterial activity assays are integral parts of this research, aiming to understand how these compounds interact with bacterial proteins and inhibit growth. The molecular docking study using Hex 8.0, as reported by Shahana and Yardily (2020), aids in understanding the antibacterial activity of the compound, indicating potential applications in developing new antibacterial agents (Shahana & Yardily, 2020).

Antitumor and Anticancer Activity

Research on thiophene derivatives has also extended into the exploration of their antitumor and anticancer properties. Studies such as those conducted by Othman et al. (2019) have synthesized thiophene-quinoline derivatives, evaluating their anticancer activity through in vitro cytotoxicity assays against different human cancer cell lines. Such research highlights the potential of thiophene derivatives in the development of new anticancer drugs (Othman et al., 2019).

Molecular Docking for Antiviral Activity

In addition to antibacterial and anticancer activities, thiophene derivatives have been assessed for their antiviral properties through molecular docking studies. FathimaShahana and Yardily (2020) carried out molecular docking to understand the antiviral activity, pharmacokinetic behavior, and hydrogen bonding interaction of thiophene compounds. This research demonstrates the broad spectrum of biological activities that thiophene derivatives might exhibit, including potential antiviral applications (FathimaShahana & Yardily, 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS2/c1-13-5-2-3-6-14(13)15-8-9-18(10-12-21-15)17(19)16-7-4-11-20-16/h2-7,11,15H,8-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMMTBXACXJGNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2587212.png)

![6-Ethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2587215.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2587220.png)

![3-(2-methoxyethyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587221.png)

![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2587222.png)

![3-[(Benzyloxy)methyl]aniline](/img/structure/B2587223.png)